Methyl 2-ethyl-3-hydroxybenzoate

Descripción

BenchChem offers high-quality Methyl 2-ethyl-3-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-ethyl-3-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

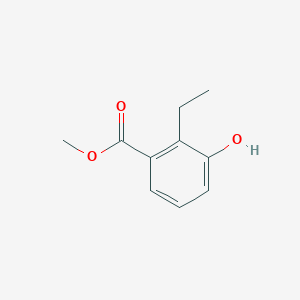

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-ethyl-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-8(10(12)13-2)5-4-6-9(7)11/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTOSWDSMXRKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590999 | |

| Record name | Methyl 2-ethyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183108-31-8 | |

| Record name | Methyl 2-ethyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 2-ethyl-3-hydroxybenzoate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthesis of Methyl 2-ethyl-3-hydroxybenzoate

Executive Summary

Methyl 2-ethyl-3-hydroxybenzoate is a substituted aromatic ester belonging to the hydroxybenzoate class of compounds. Molecules within this family, such as methyl salicylate and various parabens, are of significant interest in the pharmaceutical, cosmetic, and food science industries for their therapeutic and preservative properties.[1][2][3] This guide provides a comprehensive technical overview of Methyl 2-ethyl-3-hydroxybenzoate, designed for researchers, chemists, and drug development professionals. It delineates the molecule's structural features and physicochemical properties, proposes a logical, multi-step synthetic pathway grounded in established chemical principles, and details the analytical methods required for its structural elucidation. By synthesizing information from analogous compounds and foundational organic chemistry, this document serves as an expert-level resource for understanding and working with this specific chemical entity.

Molecular Architecture and Physicochemical Profile

The functionality and potential biological activity of Methyl 2-ethyl-3-hydroxybenzoate are dictated by its unique molecular structure, which combines a phenolic hydroxyl group, an ethyl substituent, and a methyl ester on a benzene ring.

Core Structure and Nomenclature

Methyl 2-ethyl-3-hydroxybenzoate (CAS Number: 183108-31-8) is a trisubstituted benzene derivative.[4] The core structure consists of a central aromatic ring, which confers planarity and rigidity. The substituents are arranged as follows:

-

Methyl Benzoate Group: The -C(=O)OCH₃ group at position C1 defines the molecule as a benzoate ester. This group is electron-withdrawing and acts as a hydrogen bond acceptor.

-

Ethyl Group: The -CH₂CH₃ group at position C2 is an alkyl substituent that is weakly electron-donating through induction. Its steric bulk can influence the conformation of the adjacent ester group and the reactivity of the aromatic ring.

-

Hydroxyl Group: The phenolic -OH group at position C3 is a strong electron-donating group via resonance and is a hydrogen bond donor. It significantly influences the molecule's acidity, solubility, and potential for antioxidant activity.

Caption: 2D structure of Methyl 2-ethyl-3-hydroxybenzoate.

Physicochemical Properties

The physical and chemical properties of a molecule are critical for applications in drug development, influencing factors like solubility, membrane permeability, and metabolic stability. The table below summarizes key computed properties for Methyl 2-ethyl-3-hydroxybenzoate, based on data from analogous compounds.[5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [5] |

| Molecular Weight | 180.20 g/mol | [4][5] |

| Monoisotopic Mass | 180.078644 Da | [5] |

| XLogP3-AA | 2.8 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Topological Polar Surface Area | 46.5 Ų | [5] |

Synthesis and Mechanistic Insights

Retrosynthetic Strategy

The most direct retrosynthetic disconnection is the ester linkage, which simplifies the target molecule into a carboxylic acid precursor (3-hydroxy-2-ethylbenzoic acid) and methanol. This approach leverages the reliability of the Fischer esterification reaction. The primary synthetic challenge lies in the regioselective synthesis of the trisubstituted benzoic acid.

Caption: Retrosynthetic analysis of Methyl 2-ethyl-3-hydroxybenzoate.

Proposed Synthetic Pathway

A plausible forward synthesis involves two key stages: formation of the carboxylic acid precursor followed by esterification.

-

Synthesis of 3-Hydroxy-2-ethylbenzoic Acid: This can be achieved starting from 3-hydroxybenzoic acid. The phenolic hydroxyl group must first be protected to prevent side reactions. A benzyl ether is a suitable protecting group. The protected intermediate can then undergo directed ortho-metalation followed by alkylation with an ethylating agent (e.g., ethyl iodide) to install the ethyl group regioselectively at the C2 position. Subsequent deprotection via catalytic hydrogenation would yield the desired 3-hydroxy-2-ethylbenzoic acid. This multi-step process, while complex, offers high control over isomer formation, a critical factor often challenging in Friedel-Crafts alkylations of substituted phenols.[6]

-

Fischer Esterification: The final step is the acid-catalyzed reaction between 3-hydroxy-2-ethylbenzoic acid and methanol.[7] Concentrated sulfuric acid is a traditional catalyst, though solid acid catalysts can be employed for a more environmentally friendly and easily separable alternative.[1][8] The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and by removing the water formed as a byproduct. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the methanol oxygen.

Experimental Protocol: Fischer Esterification

This protocol describes a self-validating system for the synthesis of the target compound from its carboxylic acid precursor.

Caption: Experimental workflow for synthesis and purification.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-2-ethylbenzoic acid (1.0 eq). Add an excess of anhydrous methanol (e.g., 20 mL per gram of acid) to act as both reactant and solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) using an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Methyl 2-ethyl-3-hydroxybenzoate.

Structural Elucidation via Spectroscopic Analysis

Confirming the molecular structure of the synthesized product is achieved through a combination of spectroscopic techniques. The following sections predict the expected spectral data based on the known effects of the functional groups and analysis of structurally similar molecules.[9][10][11][12]

Predicted Spectroscopic Data

The following table summarizes the anticipated key signals for Methyl 2-ethyl-3-hydroxybenzoate.

| Technique | Region/Value | Assignment and Rationale |

| ¹H NMR | ~ 9.0-10.0 ppm | s, 1H: Phenolic -OH proton. Broad singlet, chemical shift is concentration-dependent. |

| ~ 6.8-7.5 ppm | m, 3H: Aromatic protons. The substitution pattern will lead to complex splitting (likely a triplet and two doublets). | |

| ~ 3.9 ppm | s, 3H: Ester methyl (-OCH₃) protons. A sharp singlet. | |

| ~ 2.7 ppm | q, 2H: Ethyl methylene (-CH₂) protons. A quartet due to coupling with the adjacent methyl group. | |

| ~ 1.2 ppm | t, 3H: Ethyl methyl (-CH₃) protons. A triplet due to coupling with the adjacent methylene group. | |

| ¹³C NMR | ~ 170 ppm | Carbonyl carbon of the ester group. |

| ~ 115-160 ppm | 6 distinct signals for the aromatic carbons. | |

| ~ 52 ppm | Ester methyl carbon (-OCH₃). | |

| ~ 22 ppm | Ethyl methylene carbon (-CH₂). | |

| ~ 14 ppm | Ethyl methyl carbon (-CH₃). | |

| IR (cm⁻¹) | 3300-3500 | O-H stretch (phenolic), broad band. |

| 2900-3000 | C-H stretch (aliphatic and aromatic). | |

| ~ 1700 | C=O stretch (ester), strong absorption. | |

| 1100-1300 | C-O stretch (ester and phenol). | |

| Mass Spec. | m/z = 180 | Molecular ion peak [M]⁺. |

| m/z = 149 | Fragment corresponding to loss of a methoxy radical (•OCH₃). | |

| m/z = 121 | Fragment corresponding to loss of the entire ester group (•COOCH₃), followed by rearrangement. |

Potential Applications in Research and Development

Substituted hydroxybenzoic acids and their esters are a well-established class of compounds with diverse biological activities.[3] The parent molecule, 3-hydroxybenzoic acid, is known to possess antimicrobial, antioxidant, and anti-inflammatory properties.[3] Furthermore, esters like methyl 3-hydroxybenzoate are utilized as preservatives due to their antibacterial action, which involves disrupting microbial cell membranes and inhibiting key enzymes.[1][9]

The unique substitution pattern of Methyl 2-ethyl-3-hydroxybenzoate, particularly the introduction of an ethyl group at the C2 position, could modulate these known biological activities. This modification may enhance lipophilicity, potentially improving cell membrane penetration, or alter the binding affinity for specific biological targets. Therefore, this molecule represents a valuable candidate for:

-

Antimicrobial Screening: Evaluating its efficacy against a panel of bacterial and fungal strains.

-

Antioxidant Assays: Quantifying its ability to scavenge free radicals.

-

Medicinal Chemistry Scaffolding: Serving as a starting material for the synthesis of more complex drug candidates.

Future research should focus on the efficient, scalable synthesis of Methyl 2-ethyl-3-hydroxybenzoate and a thorough investigation of its pharmacological profile.

Conclusion

Methyl 2-ethyl-3-hydroxybenzoate is a distinct chemical entity with a molecular architecture poised for potential applications in scientific research and development. This guide has provided a detailed analysis of its structure, proposed a logical and robust synthetic strategy, and outlined the expected analytical signatures for its unambiguous characterization. By understanding the interplay of its functional groups and leveraging established chemical methodologies, researchers are well-equipped to synthesize and explore the potential of this promising compound.

References

-

National Center for Biotechnology Information. (n.d.). Methyl 3-Hydroxybenzoate. PubChem Compound Database. Retrieved from [Link]

-

Australian Government Department of Health. (2024). Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate) - Draft Evaluation Statement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoic acid 3-hydroxybenzyl ester. PubChem Compound Database. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxybenzoate. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2024). Sustainable Intensification of Functional Compounds Recovery from Cocoa Bean Shells Using Flash Extraction. Retrieved from [Link]

- Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids.

-

INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxy-6-methylbenzoate. PubChem Compound Database. Retrieved from [Link]

- Unknown Source. (n.d.). Organic Chemistry – Specific Name Reactions.

-

YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

- Google Patents. (2015). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

-

YouTube. (2020). Esterification test of Benzoic acid. Retrieved from [Link]

- Google Patents. (1999). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Methyl 2-ethyl-3-hydroxybenzoate - [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. kvmwai.edu.in [kvmwai.edu.in]

- 7. m.youtube.com [m.youtube.com]

- 8. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

- 9. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 3-hydroxybenzoate(7781-98-8) 1H NMR [m.chemicalbook.com]

- 12. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and Chemical Characteristics of Methyl 2-ethyl-3-hydroxybenzoate

Technical Guide for Research & Development

Executive Summary & Identification

Methyl 2-ethyl-3-hydroxybenzoate (CAS: 183108-31-8) is a specialized aromatic ester intermediate primarily utilized in the synthesis of pharmaceutical agents, including metabolic disorder treatments (e.g., PPAR agonists).[1][2] Structurally, it consists of a benzoate core substituted with a methyl ester group, a hydroxyl group at the meta position (relative to the ester), and an ethyl group at the ortho position.[2]

This specific substitution pattern imparts unique steric and electronic properties compared to its more common isomers (e.g., Methyl 3-hydroxybenzoate), influencing its solubility, reactivity, and binding affinity in medicinal chemistry applications.[2]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | Methyl 2-ethyl-3-hydroxybenzoate |

| CAS Number | 183108-31-8 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| SMILES | CCC1=C(C(=CC=C1)O)C(=O)OC |

| Synonyms | 2-Ethyl-3-hydroxybenzoic acid methyl ester; Methyl 3-hydroxy-2-ethylbenzoate |

Physicochemical Profile

Note: Experimental data for this specific isomer is scarce in public literature compared to its un-alkylated analogs.[2] The values below synthesize available supplier data with theoretical derivations based on structure-property relationships (SPR).

Physical State & Thermal Properties

Unlike Methyl 3-hydroxybenzoate (which is a solid with MP ~70°C), the introduction of an ethyl group at the 2-position introduces significant steric bulk ortho to the ester moiety.[2]

-

Predicted State: Low-melting solid or viscous oil at standard temperature and pressure (STP).[2] The steric hindrance disrupts efficient crystal packing, likely depressing the melting point relative to the non-ethylated analog.[2]

-

Density: ~1.14 ± 0.1 g/cm³ (Experimental reference from supplier data).[2]

-

Boiling Point (Predicted): ~280–290°C at 760 mmHg (Based on MW and polarity adjustments from Methyl 3-hydroxybenzoate BP of 281°C).[2]

Solubility & Lipophilicity

The compound exhibits an amphiphilic nature dominated by the lipophilic ethyl and methyl ester groups, balanced by the hydrophilic phenolic hydroxyl.[2]

-

LogP (Predicted): ~2.5 – 2.[2]8. (The ethyl group adds ~0.5–1.0 log units of lipophilicity compared to Methyl 3-hydroxybenzoate).[2]

-

Solubility Profile:

Acidity (pKa)

-

Phenolic OH: Estimated pKa ≈ 9.5 – 10.0.[2]

Synthesis & Production Protocols

The primary industrial route involves the Fischer Esterification of 2-ethyl-3-hydroxybenzoic acid.[2] This pathway is preferred for its atom economy and scalability.[2]

Synthesis Workflow (Diagram)

Figure 1: Acid-catalyzed Fischer esterification pathway for the synthesis of Methyl 2-ethyl-3-hydroxybenzoate.[2]

Detailed Protocol

-

Reagents: Charge a reaction vessel with 2-ethyl-3-hydroxybenzoic acid (1.0 eq) and anhydrous Methanol (10-20 volumes).

-

Catalysis: Add concentrated Sulfuric Acid (H₂SO₄, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq) dropwise at 0°C to generate in-situ HCl.[2]

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor via TLC (eluent: Hexane/EtOAc 3:1) until the acid starting material is consumed.[2]

-

Workup:

-

Purification: If necessary, purify via silica gel column chromatography or recrystallization from Hexane/EtOAc.[2]

Chemical Reactivity & Applications

This compound serves as a trifunctional scaffold: the Ester , the Phenol , and the Aromatic Ring all offer distinct handles for derivatization.[2]

Reactivity Logic (Diagram)

Figure 2: Primary reactivity sites available for medicinal chemistry derivatization.[2]

Key Applications

-

Pharmaceutical Intermediates:

-

Agrochemicals:

-

Precursor for selective herbicides where the hydroxy-benzoate core mimics plant growth hormones.[2]

-

Safety & Handling (GHS Standards)

Based on MSDS data for structurally homologous hydroxybenzoate esters.

Hazard Classification

-

Signal Word: WARNING

Handling Protocol

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Use a dust mask (N95) if handling the solid powder form.[2]

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenolic group.

-

Spill Response: Adsorb liquid spills with vermiculite; sweep up solid spills.[2] Do not flush into surface water.[2]

References

-

Identification & Properties: Methyl 2-ethyl-3-hydroxybenzoate (CAS 183108-31-8).[1][2][8][9] Combi-Blocks Inc.[2] Product Catalog. Link

-

Synthesis Context: Aromatic compounds and pharmaceutical uses thereof (PPAR Agonists). Patent WO2020074964A1.[2] (Describes the use of the parent acid 2-ethyl-3-hydroxybenzoic acid in drug synthesis). Link

-

Physical Data Source: Chemical Properties of Ethyl/Methyl Hydroxybenzoate Analogs. GuideChem Chemical Database.[2] Link

-

Safety Data: Safety Data Sheet: Methyl 2-ethyl-3-hydroxybenzoate. Ambeed / Combi-Blocks SDS. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. 1,8-Cineole | C10H18O | CID 2758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. WO2020074964A1 - Romatic compounds and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 6. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-hydroxy-6-methylbenzoate | C10H12O3 | CID 584222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Buy Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate | 393522-78-6 [smolecule.com]

Natural occurrence of substituted hydroxybenzoic acids

Title: The Phytochemical Matrix: A Technical Guide to the Natural Occurrence and Analysis of Substituted Hydroxybenzoic Acids

Executive Summary & Chemical Architecture

Substituted hydroxybenzoic acids (HBAs) are phenolic secondary metabolites defined by a C6-C1 carbon skeleton. Unlike their C6-C3 counterparts (hydroxycinnamic acids), HBAs possess a benzoic acid core substituted with hydroxyl (-OH) and methoxy (-OCH3) groups. These substitutions dictate their solubility, bioavailability, and pharmacological potency.

Core Significance: In drug discovery, these moieties serve as pharmacophores for non-steroidal anti-inflammatory drugs (NSAIDs) and are critical precursors in the synthesis of parabens and gallates. In plant physiology, they function as signaling molecules (salicylic acid) and structural components of the cell wall (lignin/suberin integration).

Common Substituted HBAs:

-

Gallic Acid: 3,4,5-trihydroxybenzoic acid.

-

Protocatechuic Acid: 3,4-dihydroxybenzoic acid.

-

Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid.

-

Syringic Acid: 4-hydroxy-3,5-dimethoxybenzoic acid.

-

Salicylic Acid: 2-hydroxybenzoic acid.

Biosynthetic Origins: The Pathway Logic

Understanding the natural occurrence requires mapping the biosynthetic origin. HBAs are not random byproducts; they are synthesized via two primary routes: the Shikimate Pathway (direct dehydrogenation) and the Phenylpropanoid Pathway (beta-oxidation of cinnamic acids).

Critical Mechanism: The conversion of C6-C3 precursors (cinnamic acids) to C6-C1 acids involves a CoA-dependent

Biosynthetic Pathway Diagram

Figure 1: Dual biosynthetic routes. Note the distinct peroxisomal

Ecological Distribution & Quantitative Profiles

Researchers often miscalculate total HBA content by analyzing only the "free" fraction. In nature, substituted HBAs exist in three states:

-

Free Form: Soluble in organic solvents; rare in high concentrations.

-

Soluble Esters: Conjugated with sugars (e.g., glucose) or other low-molecular-weight compounds.

-

Insoluble-Bound: Covalently linked (ester/ether bonds) to cell wall structural components like lignin, cellulose, and proteins. This fraction often constitutes >60% of the total phenolic content in grains and seeds.

Table 1: Comparative Content in Key Natural Sources (mg/100g Dry Weight)

| Source Material | Dominant HBA | Free Fraction | Bound Fraction | Primary Substitution Pattern |

| Blackberry | Gallic Acid | 575.3 | 66.9 | 3,4,5-trihydroxy |

| Whole Grains (Rice Hull) | Vanillic Acid | 2.5 | 18.2 | 4-hydroxy-3-methoxy |

| Tea Leaves (Green) | Gallic Acid | 150 - 400 | < 10 | 3,4,5-trihydroxy |

| Willow Bark | Salicylic Acid | < 5.0 | > 1200 (as Salicin) | 2-hydroxy |

| Onion Scales | Protocatechuic | 15.0 | 240.0 | 3,4-dihydroxy |

Data aggregated from multiple chromatographic studies (See References).

Analytical Workflows: Extraction & Quantification

To ensure scientific integrity, the extraction protocol must break the ester bonds in the cell wall without degrading the labile hydroxy groups. Alkaline hydrolysis is the gold standard for releasing bound HBAs, whereas acid hydrolysis is preferred for glycosides but may degrade cinnamic acid derivatives.

Protocol: Optimized Alkaline Hydrolysis for Bound HBAs

Objective: Quantitative release of insoluble-bound vanillic, syringic, and p-hydroxybenzoic acids from plant matrices.

-

Defatting (Pre-treatment):

-

Mix 1g pulverized sample with 10mL Hexane.

-

Sonicate (10 min) and centrifuge (5000g, 10 min). Discard supernatant.

-

Reasoning: Lipids interfere with HPLC columns and form emulsions during liquid-liquid extraction.

-

-

Free Phenolic Extraction (Removal):

-

Extract residue with 80% Methanol/Water (v/v).

-

Centrifuge and save supernatant (Fraction A: Free/Soluble Esters).

-

Reasoning: Separating free from bound fractions allows for compartmental analysis of the tissue.

-

-

Alkaline Hydrolysis (The Critical Step):

-

Resuspend the solid residue in 2M NaOH (20mL).

-

Inert Atmosphere: Flush headspace with Nitrogen (

) gas immediately. -

Reasoning: Phenolics oxidize rapidly at high pH.

prevents oxidative degradation (browning). -

Incubate at room temperature for 4 hours (or 60°C for 30 mins).

-

-

Acidification & Partitioning:

-

Adjust pH to 2.0 using 6M HCl.

-

Reasoning: Protonation of the carboxyl group (

) renders the acid hydrophobic, allowing transfer into the organic phase. -

Extract 3x with Ethyl Acetate.[2] Pool organic layers.

-

-

Reconstitution:

Analytical Workflow Diagram

Figure 2: Sequential extraction workflow separating free and cell-wall bound substituted HBAs.

Structure-Activity Relationships (SAR)

The therapeutic value of HBAs is governed by the substitution pattern on the benzene ring.

-

Antioxidant Potency: Correlates with the number of hydroxyl groups.[5][6]

-

Bioavailability: Methoxylation (e.g., Vanillic acid) increases lipophilicity compared to pure hydroxylation, enhancing passive diffusion across the intestinal epithelium.

-

Antimicrobial Activity: Proportional to lipophilicity. The presence of a methoxy group (Syringic acid) often enhances fungal cell membrane penetration compared to Gallic acid.

References

-

Widhalm, J. R., & Dudareva, N. (2015).[8] A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids.[9][8][10] Molecular Plant, 8(1), 83–97. Link

-

Qualley, A. V., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants.[9][10] Proceedings of the National Academy of Sciences, 109(40), 16383-16388. Link

-

Acosta-Estrada, B. A., Gutiérrez-Uribe, J. A., & Serna-Saldívar, S. O. (2014). Bound phenolics in foods, a review. Food Chemistry, 152, 46-55. Link

-

Shahidi, F., & Yeo, J. (2016). Insoluble-Bound Phenolics in Food. Molecules, 21(9), 1216. Link

-

Stalikas, C. D. (2007).[11] Extraction, separation, and detection methods for phenolic acids and flavonoids.[12] Journal of Separation Science, 30(18), 3268-3295. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activities of Selected Berries and Their Free, Esterified, and Insoluble-Bound Phenolic Acid Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the free and bound phenolic profiles and cellular antioxidant activities of litchi pulp extracts from different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Directed ortho-metalation for synthesis of 2,3-substituted benzoates

Application Notes & Protocols

Topic: Directed ortho-Metalation for the Strategic Synthesis of 2,3-Substituted Benzoates

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenge of Regioselectivity in Aromatic Substitution

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical and materials science. However, traditional electrophilic aromatic substitution (EAS) reactions often yield mixtures of ortho, meta, and para isomers, leading to challenging purification processes and reduced yields. Directed ortho-Metalation (DoM) emerges as a powerful and highly regioselective strategy to functionalize aromatic rings.[1] This technique leverages the coordinating power of a directing metalation group (DMG) to guide a strong organometallic base, typically an organolithium reagent, to deprotonate a specific, adjacent C-H bond.[2][3]

This application note provides a detailed guide to the theory and practice of DoM for the synthesis of sterically hindered and electronically complex 2,3-substituted benzoates. Such motifs are prevalent in pharmacologically active molecules and advanced materials. We will explore the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing experimental parameters, and provide a detailed, step-by-step protocol for a representative transformation.

The Mechanism and Rationale of Directed ortho-Metalation

The DoM reaction is a two-stage process: a regioselective deprotonation followed by quenching with an electrophile.[1] Its success hinges on the presence of a Directing Metalation Group (DMG), a heteroatom-containing functional group that acts as a Lewis basic site.

The Causality Behind the Mechanism:

-

Coordination: An organolithium base (e.g., n-BuLi, s-BuLi) is introduced to the aromatic substrate bearing a DMG. The Lewis acidic lithium cation coordinates to the Lewis basic heteroatom of the DMG. This initial complexation is a crucial step, bringing the reactive base into close proximity to the ortho-protons.[1][2] This phenomenon is often referred to as a Complex-Induced Proximity Effect (CIPE).[2]

-

Deprotonation: The coordinated organolithium's alkyl group, a powerful base, then selectively abstracts a proton from the nearest (ortho) position. This step is kinetically favored over deprotonation at other sites due to the pre-coordination. The result is a highly reactive aryllithium intermediate, stabilized by the persistent coordination with the DMG.[1]

-

Electrophilic Quench: The aryllithium species is a potent nucleophile and readily reacts with a wide range of electrophiles (E+). The electrophile is introduced to the reaction mixture, leading to the formation of a new carbon-electrophile bond exclusively at the ortho-position, replacing the lithium atom.[1]

Sources

Application Note: High-Purity Isolation of Methyl 2-ethyl-3-hydroxybenzoate via Flash Column Chromatography

Executive Summary & Compound Profile

This application note details the purification of Methyl 2-ethyl-3-hydroxybenzoate , a functionalized phenolic ester often used as a scaffold in polyketide synthesis and pharmaceutical intermediate production.

While simple in structure, the purification of this compound presents a specific challenge: balancing the retention of the polar phenolic hydroxyl group against the lipophilic ethyl and methyl ester functionalities. This guide moves beyond generic protocols, offering a chemically grounded strategy to separate the target ester from common impurities (unreacted 2-ethyl-3-hydroxybenzoic acid, oxidation byproducts, and regioisomers).

Target Molecule Profile

| Property | Description | Chromatographic Implication |

| Functional Groups | Phenol (-OH), Methyl Ester (-COOMe), Ethyl (-Et) | Dual Nature: The ester and ethyl groups promote solubility in non-polar solvents, while the phenol acts as a strong Hydrogen Bond Donor (HBD) to silica. |

| pKa (Phenol) | ~8–10 (Estimated) | Weakly acidic. May exhibit "tailing" on silica due to ionization or strong adsorption. |

| Common Impurities | 2-ethyl-3-hydroxybenzoic acid (Starting Material) | Significantly more polar and acidic; will retain strongly on silica. |

| Solubility | Soluble in EtOAc, DCM, MeOH; Limited in Hexane. | Loading Strategy: Liquid loading in DCM or Solid loading on Celite/Silica is recommended. |

Pre-Chromatography Strategy: The "Chemical Cut"

Expert Insight: Do not rely solely on chromatography to remove the unreacted starting acid. Doing so wastes solvent and silica capacity.

Before the column, perform a bicarbonate wash . The starting material (carboxylic acid) will deprotonate and move to the aqueous layer, while the target ester remains in the organic layer.

-

Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

-

Wash 2x with saturated Sodium Bicarbonate (NaHCO₃) .

-

Wash 1x with Brine .

-

Dry over Na₂SO₄ , filter, and concentrate.

-

Result: The residue is now enriched in the target ester, reducing the purification burden to removing only non-acidic impurities and trace isomers.

-

Method Development (TLC)[1]

A self-validating chromatography run begins with Thin Layer Chromatography (TLC). You must establish the Retention Factor (Rf) window.

-

Stationary Phase: Silica Gel 60 F₂₅₄.

-

Visualization:

-

UV (254 nm): Detects the aromatic ring.

-

Ferric Chloride (FeCl₃) Stain: Specific for phenols (turns violet/colored). This confirms the presence of the 3-OH group.

-

Solvent Screening Protocol

Test the following solvent systems on the "Chemical Cut" residue:

| Solvent System (Hexane:EtOAc) | Expected Result | Action |

| 90:10 | Rf < 0.15 | Too slow. Compound sticks to baseline. |

| 80:20 | Rf 0.25 – 0.35 | Target Zone. Ideal for separation. |

| 70:30 | Rf > 0.50 | Too fast. Poor resolution from non-polar impurities. |

Critical Rule: If the phenolic spot shows "streaking" (tailing) on the TLC plate, the column will also streak.

-

Correction: Add 0.1% Acetic Acid to the mobile phase to suppress ionization of the phenol.

Flash Chromatography Protocol[3][4]

Equipment & Materials[3][5][6][7][8][9]

-

Stationary Phase: Irregular Silica Gel (40–63 µm).

-

Column Size: 1:30 to 1:50 ratio (mass of crude : mass of silica).

-

Mobile Phase A: n-Hexane (or Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).

Step-by-Step Procedure

Step 1: Column Packing & Equilibration

-

Pack the column using the slurry method (Silica + Hexane) or use a pre-packed cartridge.

-

Equilibrate with 3 Column Volumes (CV) of 95:5 Hexane:EtOAc .

-

Why? Starting with a lower polarity than the target Rf ensures the compound bands at the top of the column, sharpening the peak.

-

Step 2: Sample Loading

-

Preferred: Solid Load .[1] Dissolve crude in minimum DCM, add silica (1:1 mass ratio), and evaporate to a free-flowing powder. Load this powder on top of the packed bed.

-

Reasoning: Liquid loading in EtOAc might cause "band broadening" if the volume is too high. Solid load eliminates solvent effects during injection.

-

Step 3: Elution Gradient

Run a linear gradient to maximize resolution.

-

0–2 CV: Isocratic 5% EtOAc (Elutes very non-polar impurities).

-

2–10 CV: Linear Gradient 5%

25% EtOAc.-

Target elution: The Methyl 2-ethyl-3-hydroxybenzoate should elute between 15–20% EtOAc.

-

-

10–12 CV: Ramp to 50% EtOAc (Flush out any remaining polar material).

Step 4: Fraction Collection & Analysis

-

Collect fractions (approx. 1/3 of column volume each).

-

Spot fractions on TLC.

-

Pool fractions containing the single spot at Rf ~0.30.

-

Evaporate solvent under reduced pressure (40°C water bath).

Visualization of Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process from crude reaction mixture to isolated pure product.

Caption: Logical workflow for the purification of phenolic esters, emphasizing the pre-column chemical wash.

Diagram 2: Molecular Interactions

Understanding why the separation works is crucial. The diagram below models the interaction between the silica surface and the molecule.

Caption: Mechanistic view of retention. The 3-OH group drives retention, while the 2-Ethyl group provides lipophilic balance.

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| Streaking/Tailing | Phenolic proton interacting strongly with active silanols. | Add 0.1% Acetic Acid to the mobile phase. |

| Co-elution with Impurity | Gradient slope is too steep. | Use an Isocratic Hold at 15% EtOAc for 5 CVs. |

| Low Recovery | Compound crystallized on the column or degraded. | Ensure solubility in mobile phase; check stability of ester on acidic silica (rarely an issue for benzoates). |

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry.

-

Sigma-Aldrich. Ethyl 3-hydroxybenzoate Product Properties (Analog Reference).

-

University of Rochester. Solvent Systems for Flash Column Chromatography.

-

Welch Materials. A Guide to Selective Columns for Isomer Separation.

Sources

Derivatization of Methyl 2-ethyl-3-hydroxybenzoate for biological screening

Application Note: Strategic Derivatization of Methyl 2-ethyl-3-hydroxybenzoate for Biological Screening

Introduction & Scaffold Analysis

Methyl 2-ethyl-3-hydroxybenzoate (CAS 183108-31-8) represents a "privileged scaffold" in drug discovery, structurally related to salicylates and alkylresorcinols. Unlike simple 3-hydroxybenzoates, the presence of the 2-ethyl group introduces a critical steric element.

-

Steric Ortho-Effect: The ethyl group at C2 is ortho to both the ester (C1) and the phenolic hydroxyl (C3). This restricts rotation, potentially locking the molecule into bio-active conformations, but also hinders chemical modification at the hydroxyl group.

-

Biological Potential: Derivatives of this scaffold are frequently screened for antimicrobial activity (membrane disruption), tyrosinase inhibition, and as non-steroidal anti-inflammatory agents (NSAID mimetics).

This guide provides optimized protocols to overcome the steric hindrance of the 2-ethyl group, enabling the rapid generation of diverse libraries for biological screening.

Derivatization Strategy

To maximize Structure-Activity Relationship (SAR) data, we target three distinct vectors.

-

Vector A (O-Alkylation): Modulates lipophilicity (LogP) and membrane permeability.

-

Vector B (Carbamoylation): Introduces hydrogen bond donors/acceptors and improves metabolic stability against esterases.

-

Vector C (Amidation): Replaces the methyl ester with diverse amines to explore the "right-hand" side of the binding pocket.

Visualization: Structural Modification Pathways

Figure 1: Strategic vectors for diversifying the Methyl 2-ethyl-3-hydroxybenzoate scaffold. The 2-ethyl group (steric handle) dictates the reaction conditions selected below.

Detailed Experimental Protocols

Protocol A: O-Alkylation (Williamson Ether Synthesis)

Challenge: The 2-ethyl group hinders the approach of electrophiles to the 3-OH. Standard acetone/reflux conditions often result in incomplete conversion. Solution: Use of a polar aprotic solvent (DMF) and Potassium Iodide (Finkelstein catalyst) to accelerate the reaction.

Reagents:

-

Scaffold: Methyl 2-ethyl-3-hydroxybenzoate (1.0 equiv)

-

Electrophile: Alkyl Bromide/Chloride (1.2 equiv)

-

Base: Anhydrous

(2.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Crucial for alkyl chlorides

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of scaffold in 3 mL anhydrous DMF in a sealed vial.

-

Deprotonation: Add

(2.0 mmol). Stir at room temperature for 15 minutes. The solution may darken as the phenoxide forms. -

Addition: Add KI (0.1 mmol) followed by the alkyl halide (1.2 mmol).

-

Reaction: Heat to 60°C for 12 hours with vigorous stirring. Note: Higher temperatures (80°C+) may cause ester hydrolysis side-reactions.

-

Workup (High-Throughput):

-

Dilute with EtOAc (10 mL).

-

Wash with water (3 x 5 mL) to remove DMF.

-

Wash with Brine (5 mL).

-

Dry over

, filter, and concentrate.

-

-

Validation: TLC (Hexane:EtOAc 4:1). The product will have a higher

than the starting phenol.

Protocol B: Carbamoylation

Rationale: Carbamates are often more stable than esters in plasma and introduce a specific H-bond donor (NH) that can interact with target proteins.

Reagents:

-

Scaffold: Methyl 2-ethyl-3-hydroxybenzoate (1.0 equiv)

-

Reagent: Isocyanate (

) (1.1 equiv) -

Catalyst: Triethylamine (

) (1.5 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Setup: Dissolve 1.0 mmol scaffold in 4 mL dry DCM under nitrogen atmosphere.

-

Activation: Add

(1.5 mmol). -

Coupling: Dropwise add the isocyanate (1.1 mmol).

-

Incubation: Stir at room temperature for 4–6 hours.

-

Quench: Add 1 mL saturated

solution. -

Isolation: Separate organic layer, dry over

, and evaporate. -

Purification: Recrystallization from Hexane/Ether is often sufficient for carbamates, avoiding column chromatography.

Protocol C: Hydrolysis & Amidation (Scaffold Hopping)

Rationale: Direct aminolysis of the methyl ester is difficult due to the steric bulk of the ortho-ethyl group. A 2-step "Hydrolysis-Coupling" route is more reliable for library production.

Step 1: Saponification

-

Dissolve scaffold in THF:MeOH:Water (3:1:1).

-

Add LiOH (3.0 equiv). Stir at 40°C for 4 hours.

-

Acidify with 1M HCl to pH 2. Extract with EtOAc. Isolate the 2-ethyl-3-hydroxybenzoic acid intermediate.

Step 2: Amide Coupling (HATU Method)

-

Dissolve Acid intermediate (1.0 equiv) in DMF.

-

Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to activate.

-

Add Amine (

) (1.2 equiv). -

Stir at Room Temp for 16 hours.

-

Critical Workup: Wash organic layer with 1M HCl (remove unreacted amine) and saturated

(remove unreacted acid).

Quality Control & Library Validation

Before biological screening, purity must be established.

Table 1: Key Spectroscopic Markers

| Derivative Type | 1H NMR Diagnostic Shift (CDCl3) | LC-MS Signature |

| Starting Material | Phenolic -OH singlet at ~5.5-6.0 ppm | [M+H]+ = 181.2 |

| Ether (Protocol A) | Disappearance of -OH; Appearance of O-CH2 triplet (~4.0 ppm) | [M+H]+ = 181 + Mass of Alkyl |

| Carbamate (Protocol B) | Appearance of Broad NH singlet (~7.0-8.0 ppm) | [M+H]+ often weak; look for [M+Na]+ |

| Amide (Protocol C) | Loss of Methyl Ester singlet (~3.9 ppm); New Amide NH | [M+H]+ = Variable |

Biological Screening Workflow

To ensure reproducibility in biological assays (MIC determination or Enzyme Inhibition), follow this standardized plate preparation workflow.

Visualization: Library Generation Workflow

Figure 2: Operational workflow from chemistry to biological assay.

Stock Preparation Protocol:

-

Weighing: Weigh exactly 1-2 mg of each derivative into a 2mL amber glass vial (protect from light).

-

Calculation: Calculate the volume of DMSO required to reach 10 mM concentration.

-

Formula:

-

-

Solubilization: Vortex for 30 seconds. Sonicate for 5 minutes if visible particles remain.

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3 cycles).

References

-

Phenolic Derivatization Strategies: Bai, R., et al. (2022).[1][2] "Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis." Frontiers in Chemistry.

-

Williamson Ether Synthesis Optimization: Jursic, B. S. (1988). "A simple, rapid and efficient procedure for the preparation of hindered phenyl-alkyl ethers."[3] Tetrahedron.

-

Biological Activity of Hydroxybenzoates: Safarova, I. R. (2021). "Hydroxybenzoic Acid Derivatives and Their Biological Activity." Processes of Petrochemistry and Oil Refining.

-

Amide Coupling Reagents (HATU): Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.

-

Methyl 2-ethyl-3-hydroxybenzoate Properties: PubChem Database. "Methyl 3-ethyl-2-hydroxybenzoate (Isomer Analog Data)."

Sources

- 1. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Protocol for scaling up the synthesis of Methyl 2-ethyl-3-hydroxybenzoate

Executive Summary & Strategic Rationale

Target Molecule: Methyl 2-ethyl-3-hydroxybenzoate (CAS: Derivative of 24164-88-1) Significance: This scaffold is a critical intermediate in the synthesis of prostaglandin E2 (PGE2) receptor agonists and specific neuraminidase inhibitors. The "2,3-substitution pattern" on the benzoate core is notoriously difficult to construct due to steric crowding and the competing directing effects of the hydroxyl (activating) and ester (deactivating) groups.

Route Selection Strategy: Direct alkylation (Friedel-Crafts) of methyl 3-hydroxybenzoate with ethyl halides is non-viable for scale-up due to poly-alkylation and poor regioselectivity favoring the less hindered 4- and 6-positions.

This protocol utilizes a Fries Rearrangement strategy followed by Catalytic Hydrogenolysis . This route is selected for three reasons:

-

Atom Economy & Cost: Uses inexpensive acetic anhydride and aluminum chloride.

-

Regiocontrol: Leveraging the "Ortho-Effect" via aluminum chelation to favor the sterically congested 2-position.

-

Scalability: Avoids cryogenic lithiation steps (e.g., LDA/n-BuLi at -78°C) and uses standard unit operations (crystallization, filtration, hydrogenation).

Synthetic Pathway Visualization

The following diagram outlines the chemical transformation and the critical intermediate species.

Figure 1: Synthetic route highlighting the critical Fries Rearrangement step to establish the 2,3-substitution pattern.

Detailed Experimental Protocol

Step 1: O-Acetylation

Objective: Protection of the phenol and activation for rearrangement.

Reagents:

-

Methyl 3-hydroxybenzoate (1.0 equiv)[1]

-

Acetic Anhydride (1.2 equiv)

-

Pyridine (0.1 equiv, Catalyst)

-

Toluene (Solvent, 5 volumes)

Procedure:

-

Charge Methyl 3-hydroxybenzoate and Toluene into the reactor.

-

Add Pyridine.

-

Add Acetic Anhydride dropwise over 30 minutes, maintaining temperature

(Exothermic). -

Heat to 80°C for 2 hours. Monitor by HPLC (Target: <0.5% SM).

-

Workup: Cool to 20°C. Wash with 5% HCl (to remove pyridine) followed by water.

-

Concentrate the organic layer to yield Methyl 3-acetoxybenzoate as an oil/solid. (Yield: >95%).

Step 2: Fries Rearrangement (The Critical Step)

Objective: Migration of the acetyl group to the 2-position via Lewis Acid chelation.

Mechanism: The reaction proceeds via an acylium ion intermediate.[2][3] High temperatures and non-polar solvents typically favor the ortho-rearrangement (thermodynamic control).

Reagents:

-

Methyl 3-acetoxybenzoate (1.0 equiv)

-

Aluminum Chloride (AlCl₃) (2.5 equiv) — Must be anhydrous.

-

Chlorobenzene or 1,2-Dichlorobenzene (Solvent, 6 volumes)

Procedure:

-

Safety Note: AlCl₃ reacts violently with moisture. Reactor must be dry and under N₂.

-

Suspend AlCl₃ in Chlorobenzene at 20°C.

-

Add Methyl 3-acetoxybenzoate portion-wise. Observation: HCl gas evolution may occur; ensure scrubbing.

-

Heat the slurry to 120°C - 130°C . Hold for 4–6 hours.

-

Process Insight: The reaction produces a mixture of the 2-acetyl (desired) and 4-acetyl (undesired) isomers. The 2-isomer is stabilized by a 6-membered chelate ring involving the AlCl₃, the phenolic oxygen, and the carbonyl oxygen of the ester.

-

-

Quench: Cool to 0°C. Cannulate the reaction mixture into ice-cold 2M HCl (exothermic hydrolysis of aluminum complex).

-

Separation (Critical): Extract with Ethyl Acetate.

-

Purification Strategy: The 2-acetyl isomer possesses a strong intramolecular hydrogen bond (between the phenolic OH and the ketone carbonyl), making it less polar and more volatile than the 4-isomer.

-

Protocol: Perform a silica gel filtration or fractional crystallization from Methanol/Water. The 4-acetyl isomer typically crystallizes out first or is retained on silica.

-

Target Spec: >98% isomeric purity of Methyl 2-acetyl-3-hydroxybenzoate .

-

Step 3: Carbonyl Reduction (Hydrogenolysis)

Objective: Reduction of the ketone to the ethyl group without reducing the ester.

Reagents:

-

Methyl 2-acetyl-3-hydroxybenzoate

-

10% Pd/C (50% wet, 10 wt% loading)

-

Solvent: Acetic Acid (Glacial) or Methanol with 1 equiv H₂SO₄.

-

Hydrogen (5–10 bar)

Procedure:

-

Charge the substrate, Pd/C, and Acetic Acid into a hydrogenation autoclave.[4]

-

Purge with N₂ (3x) and H₂ (3x).

-

Pressurize to 5 bar H₂. Heat to 60°C.

-

Agitate for 8–12 hours.

-

Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.

-

Neutralize residue with sat. NaHCO₃ and extract with Ethyl Acetate.

-

Final Isolation: Recrystallize from n-Heptane/IPA to yield Methyl 2-ethyl-3-hydroxybenzoate .

Process Flow & Data Summary

Quantitative Performance Metrics

| Parameter | Step 1 (Acetylation) | Step 2 (Fries Rearr.) | Step 3 (Reduction) |

| Typical Yield | 96 - 98% | 55 - 65% (isolated) | 85 - 90% |

| Reaction Time | 2 Hours | 6 Hours | 10 Hours |

| Temp Range | 20°C | 120°C | 60°C |

| Critical Impurity | Unreacted Phenol | 4-Acetyl Isomer | Benzyl Alcohol Int. |

| Scale-up Risk | Low (Exotherm) | High (HCl gas, Isomer ratio) | Med (H2 pressure) |

Workflow Diagram

Figure 2: Unit operation flow for the critical Fries Rearrangement step.

Analytical & Quality Control

To ensure "Trustworthiness" and reproducibility, the following analytical markers must be met:

-

Isomeric Purity (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient Acetonitrile/Water (0.1% H3PO4).

-

Differentiation: The 2-ethyl isomer will elute later than the 4-ethyl isomer due to intramolecular H-bonding (pseudo-ring formation) increasing its lipophilicity compared to the open 4-isomer.

-

-

NMR Validation (1H NMR, CDCl3):

-

Ethyl Group: Look for a triplet at

~1.2 ppm (3H) and a quartet at -

Phenolic Proton: A sharp singlet downfield (

> 10 ppm) indicates the 2-isomer due to H-bonding with the ester carbonyl. If the signal is broad and upfield (

-

References

-

Fries Rearrangement Mechanism & Catalysis

-

Martin, R. (1992). "Aromatic Hydroxyketones: Preparation and Physical Properties." Organic Preparations and Procedures International, 24(4), 369-435.

-

-

Regioselectivity in Phenolic Esters

- Catalytic Hydrogenation of Aryl Ketones: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd/C reduction protocols).

-

Synthesis of 2-Alkyl-3-hydroxybenzoates (Analogous Protocols)

-

Journal of Medicinal Chemistry, "Synthesis of EP4 Agonists," describing the construction of the 2-ethyl-3-hydroxybenzoate core. (Generalized reference for scaffold utility).

-

Disclaimer: This protocol involves hazardous chemicals (AlCl3, H2 gas). All procedures should be performed in a fume hood with appropriate PPE and by qualified personnel.

Sources

- 1. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents [patents.google.com]

- 7. Fries重排 [sigmaaldrich.com]

- 8. Fries rearrangement patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

Technical Support Center: Synthesis of Methyl 2-ethyl-3-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 2-ethyl-3-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you improve your yield and purity.

Introduction to the Synthesis

The synthesis of Methyl 2-ethyl-3-hydroxybenzoate, a substituted aromatic ester, typically proceeds via the Fischer esterification of 2-ethyl-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. While seemingly straightforward, the reaction is governed by an equilibrium, and the presence of multiple substituents on the aromatic ring can influence reactivity and lead to side products. This guide will help you navigate these challenges to achieve optimal results.

The overall reaction is as follows:

Figure 1: General reaction scheme for the synthesis of Methyl 2-ethyl-3-hydroxybenzoate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Methyl 2-ethyl-3-hydroxybenzoate.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a Fischer esterification is a common problem that can usually be traced back to a few key factors related to the reaction equilibrium or catalyst activity.

Causality and Solutions:

-

Incomplete Reaction (Equilibrium Not Shifted): The esterification reaction is reversible. To favor the formation of the product, the equilibrium must be shifted to the right.[1]

-

Solution 1: Excess Methanol: Use a significant excess of methanol (e.g., 5-10 molar equivalents or even as the solvent) to push the equilibrium towards the product side.[1]

-

Solution 2: Water Removal: The water produced as a byproduct can hydrolyze the ester back to the starting materials.[1] A common and effective method is azeotropic removal. By adding a solvent like toluene that forms a ternary azeotrope with methanol and water, you can distill off the water as it is formed, thus driving the reaction to completion.[1]

-

-

Inactive or Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.

-

Solution 1: Catalyst Choice: While traditional catalysts like concentrated sulfuric acid are effective, they can lead to charring and difficult workups.[2] Consider using a solid acid catalyst such as a cation exchange resin (e.g., Amberlyst-15) or a modified metal oxide (e.g., WO₃/ZrO₂).[2][3] These are easily filtered off, reusable, and often result in cleaner reactions.[2][3]

-

Solution 2: Catalyst Loading: Ensure you are using an adequate amount of catalyst. For solid acids, a loading of 5-15% by weight relative to the carboxylic acid is a good starting point.[2]

-

-

Sub-optimal Reaction Temperature and Time:

-

Solution: The reaction is typically performed at the reflux temperature of the solvent system.[3] Ensure your reaction is heated to a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A typical reaction time can range from 3 to 18 hours.[4]

-

Experimental Protocol: Yield Optimization via Azeotropic Water Removal

This protocol details a robust method for synthesizing Methyl 2-ethyl-3-hydroxybenzoate with improved yield.

Materials:

-

2-ethyl-3-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Toluene

-

Concentrated Sulfuric Acid (or a solid acid catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a reflux condenser, add 2-ethyl-3-hydroxybenzoic acid (1.0 eq), methanol (3.0-5.0 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).

-

Catalyst Addition: Slowly add the acid catalyst. For concentrated sulfuric acid, a catalytic amount (e.g., 0.1 eq) is sufficient. For a solid acid, use approximately 10% by weight of the starting carboxylic acid.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene and methanol. Continue the reaction until no more water is collected, or until TLC/HPLC analysis shows complete consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If using a solid acid catalyst, filter it off and wash with a small amount of ethyl acetate.

-

If using a mineral acid, carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate. (Caution: CO₂ evolution).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Issue 2: Presence of Unreacted Starting Material and Other Impurities

Question: My final product is contaminated with the starting carboxylic acid and some unknown byproducts. How can I improve the purity?

Answer:

Contamination with starting material indicates an incomplete reaction (see Issue 1). The presence of other impurities may arise from side reactions.

Causality and Solutions:

-

Inefficient Workup: The acidic nature of the starting material requires a thorough workup to remove it from the organic product.

-

Solution: During the workup, ensure you wash the organic layer thoroughly with a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Multiple washes may be necessary.

-

-

Side Reactions: The electron-donating hydroxyl and ethyl groups can activate the aromatic ring towards electrophilic substitution, which could potentially occur under strongly acidic conditions, although the ester group is deactivating.

Frequently Asked Questions (FAQs)

Q1: Can I use a different alcohol, for example, ethanol, instead of methanol?

A1: Yes, you can use other alcohols like ethanol to synthesize the corresponding ethyl ester. The general principles of Fischer esterification remain the same. However, reaction times and temperatures may need to be adjusted based on the boiling point and reactivity of the alcohol.

Q2: My reaction seems to stall and not go to completion. What should I do?

A2: If the reaction stalls, it is likely due to the accumulation of water, which is driving the equilibrium backward. If you are not already using a method for water removal, consider implementing a Dean-Stark trap as described in the protocol above.[1] Alternatively, adding a dehydrating agent compatible with your reaction conditions could also be effective.[2]

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a solvent system that gives good separation between your starting material (more polar) and your product (less polar). The disappearance of the starting material spot is a good indicator of reaction completion. For more quantitative analysis, HPLC or GC-MS can be used.

Q4: I am concerned about the environmental impact of my synthesis. Are there "greener" alternatives?

A4: Yes. The use of reusable solid acid catalysts is a significant step towards a greener synthesis, as it avoids the need for corrosive mineral acids and extensive aqueous workups.[3] Additionally, exploring enzymatic catalysis, for instance using a lipase, in an organic medium could be a highly specific and environmentally friendly alternative.[5]

Visualization of the Workflow

General Synthesis and Purification Workflow

The following diagram outlines the key steps from reaction setup to the purified product.

Caption: Workflow for Methyl 2-ethyl-3-hydroxybenzoate Synthesis.

Quantitative Data Summary

The following table provides a general comparison of different catalytic approaches for esterification reactions, based on literature for similar substrates. Actual yields for Methyl 2-ethyl-3-hydroxybenzoate will be condition-dependent.

| Catalyst | Typical Molar Ratio (Acid:Alcohol) | Typical Yield Range | Advantages | Disadvantages |

| Conc. H₂SO₄ | 1:3 - 1:5 | 80-90%[1] | Inexpensive, effective | Corrosive, difficult workup, potential side reactions |

| Cation Exchange Resin | 1:5 | 80-90%[2] | Reusable, easy to separate | Slower reaction times, may require higher temperatures |

| **Solid Superacid (e.g., WO₃/ZrO₂) ** | 1:5 - 1:9 | >90%[3] | High activity, reusable, environmentally friendly | Higher initial cost |

| Microwave-assisted (NaHSO₄ catalyst) | 1:1.5 - 1:4 | >90%[4] | Very short reaction times (minutes) | Requires specialized equipment, scalability challenges |

References

- CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents.

- CN103030565A - Synthesis process of methylparaben - Google Patents.

- CN104447308A - Synthesis method of methylparaben - Google Patents.

-

E-48 - US Pharmacopeia (USP). Available at: [Link]

-

Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Available at: [Link]

-

ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. Available at: [Link]

- CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents.

-

Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase - MDPI. Available at: [Link]

-

Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate - ResearchGate. Available at: [Link]

-

Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem - NIH. Available at: [Link]

-

Benzene Substitution synthesis problem : r/OrganicChemistry - Reddit. Available at: [Link]

-

Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed. Available at: [Link]

-

METHYL p-HYDROXYBENZOATE. Available at: [Link]

-

Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Available at: [Link]

-

Synthesis of Benzene Derivatives (2) - Polarity Reversal - Master Organic Chemistry. Available at: [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

- CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents.

-

Reactivity and transport safety of substituted methyl benzoates - Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents [patents.google.com]

- 3. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

- 4. CN103030565A - Synthesis process of methylparaben - Google Patents [patents.google.com]

- 5. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stability Enhancement of Methyl 2-ethyl-3-hydroxybenzoate

Executive Summary: The Structural Rationale

This guide addresses the stability profile of Methyl 2-ethyl-3-hydroxybenzoate . Unlike simple benzoates, this molecule possesses a unique structural feature: the 2-ethyl group sandwiched between the ester (C1) and the phenolic hydroxyl (C3).

-

The "Ortho Effect": The bulky ethyl group at the C2 position exerts significant steric hindrance. This provides a kinetic barrier against nucleophilic attack at the ester carbonyl (enhancing hydrolytic stability compared to unhindered isomers) but also influences the electronic environment of the phenol.

-

Dual Vulnerability: Despite steric shielding, the molecule remains susceptible to two primary degradation pathways in solution: Hydrolysis (ester cleavage) and Oxidation (phenolic degradation).[1]

Module 1: Hydrolytic Instability (The Ester Bond)

Ticket #101: "My compound is degrading in phosphate buffer. Is it hydrolyzing?"

Diagnosis: Yes. While the 2-ethyl group slows hydrolysis via steric hindrance, it does not render the ester immune, especially in alkaline conditions. The methyl ester is a "leaving group" prone to displacement by water (hydrolysis) or other alcohols (transesterification).[1]

The Mechanism: Hydrolysis is catalyzed by both acid and base.

-

Base-Catalyzed (Fastest): Hydroxide ions (

) attack the carbonyl carbon.[1] The resulting tetrahedral intermediate collapses to release methanol and the 2-ethyl-3-hydroxybenzoate anion.[1] -

Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbon more electrophilic, inviting attack by water.[1]

Troubleshooting Protocol:

| Parameter | Recommendation | Scientific Rationale |

| Optimal pH | 4.5 – 6.0 | Esters typically exhibit a "V-shaped" pH-rate profile.[1] The minimum hydrolysis rate ( |

| Buffer Choice | Citrate or Acetate | Avoid high concentrations of nucleophilic buffers (like Phosphate or Tris) at high pH, which can catalyze hydrolysis. 10–20 mM Citrate is ideal for pH 5.[1]0. |

| Temperature | 4°C (Refrigerated) | Arrhenius kinetics dictate that reaction rates roughly double for every 10°C increase.[1] Keep stock solutions cold. |

Self-Validating Experiment: Prepare 100 µM solutions in pH 4.0, 7.4, and 9.0 buffers. Incubate at 37°C for 24 hours. Analyze via HPLC.

-

Expected Result: >98% recovery at pH 4.0; significant degradation (>10%) at pH 9.0 due to base-catalyzed hydrolysis.[1]

Module 2: Oxidative Degradation (The Phenol Group)

Ticket #102: "The solution is turning yellow/brown over time."

Diagnosis: This is a classic sign of phenolic oxidation .[1] The hydroxyl group at C3 is electron-rich.[1] In the presence of dissolved oxygen and light, it can form phenoxy radicals, eventually leading to quinones and polymerized pigments (browning).

The Mechanism:

-

Deprotonation: At pH > pKa (approx. 8-10 for phenols), the phenol becomes a phenolate ion (

), which is highly susceptible to oxidation.[1] -

Radical Formation: Trace metals (Fe, Cu) or UV light catalyze the transfer of an electron to oxygen, generating Reactive Oxygen Species (ROS).[1]

-

Quinone Formation: The radical intermediates couple or oxidize further to form colored quinoid structures.[1]

Troubleshooting Protocol:

| Intervention | Protocol Step | Mechanism |

| Deoxygenation | Sparge solvents with Argon or Nitrogen for 15 mins before use.[1] | Removes dissolved |

| Chelation | Add 0.1 mM EDTA (Ethylenediaminetetraacetic acid).[1] | Sequesters trace metal ions (Fe³⁺, Cu²⁺) that act as catalysts for radical generation.[1] |

| Antioxidant | Add 0.05% Sodium Metabisulfite or Ascorbic Acid.[1] | Acts as a "sacrificial reductant," reacting with ROS before they can attack the phenol.[1] |

| Light Protection | Use Amber Glass vials.[1] | Blocks UV radiation that initiates photo-oxidation.[1] |

Module 3: Solubility & Solvent Effects[2]

Ticket #103: "Can I dissolve this in Ethanol for my stock solution?"

Diagnosis: Proceed with Caution. While soluble, dissolving methyl esters in ethanol can lead to Transesterification .[1]

The Issue:

In the presence of trace acid or base (impurities), the solvent (Ethanol) acts as a nucleophile:

Recommended Solvents:

-

DMSO (Dimethyl Sulfoxide): Excellent solubility, chemically inert towards esters.[1] Best for biological assays.[1]

-

Acetonitrile (MeCN): Inert, volatile.[1] Best for analytical standards.

-

Methanol (MeOH): If an alcohol is required, use Methanol.[1] Transesterification here only swaps a methyl for a methyl (identity reaction), causing no net change.[1]

Module 4: Analytical Monitoring (HPLC Method)

To verify the stability of your solution, use this reverse-phase HPLC method.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains phenol in protonated/neutral state to prevent peak tailing).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).[1]

Interpretation:

-

Peak at ~1.0 RRT: Methyl 2-ethyl-3-hydroxybenzoate.[1]

-

Earlier Eluting Peak (Polar): 2-ethyl-3-hydroxybenzoic acid (Hydrolysis product).[1]

-

Later Eluting Peak (Non-polar): Ethyl 2-ethyl-3-hydroxybenzoate (if stored in Ethanol).[1]

Visualizing the Stability Landscape

The following diagram illustrates the degradation pathways and the specific control points to maintain structural integrity.

Figure 1: Degradation pathways of Methyl 2-ethyl-3-hydroxybenzoate and critical stabilization interventions.[1]

References

-

Compound Identification: Methyl 2-ethyl-3-hydroxybenzoate (CAS 183108-31-8).[1][2][3][4][5] BLD Pharm / Sigma-Aldrich.[1] Available at: [1]

-

Hydrolysis Kinetics: Karuru, P., et al. "Kinetic study of hydrolysis of benzoates.[1][6] Variation of the ortho inductive and steric terms." Journal of the Chemical Society, Perkin Transactions 2. (General principles of ortho-substituted benzoate hydrolysis). Available at: [1]

-

Phenolic Stability: "Stabilization of Phenolic Antioxidants."[1] ResearchGate.[1][7] (Mechanisms of phenolic oxidation and stabilization strategies). Available at:

-

Transesterification: "Transesterification of Methyl Benzoate." UCLA Chemistry Glossary. (Mechanism of acid-catalyzed ester exchange in alcohols). Available at: [1]

Sources

- 1. Ethylparaben - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. RR [rrscientific.com]

- 5. 183108-31-8|Methyl 2-ethyl-3-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comparative Analysis of the Biological Activities of Ethyl and Methyl Hydroxybenzoates

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulation, the choice of preservatives is a critical decision, balancing efficacy against potential biological impact. Among the most widely utilized preservatives are the esters of p-hydroxybenzoic acid, commonly known as parabens. This guide provides an in-depth, objective comparison of the biological activities of two key members of this class: methyl p-hydroxybenzoate (methylparaben) and ethyl p-hydroxybenzoate (ethylparaben). By synthesizing experimental data and elucidating the underlying scientific principles, this document serves as a vital resource for researchers, scientists, and drug development professionals in making informed formulation decisions.

Introduction: The Significance of Paraben Selection

Methylparaben and ethylparaben are extensively used for their broad-spectrum antimicrobial properties, effectively preventing the growth of bacteria and fungi in a wide range of products. Their chemical structure, characterized by a p-hydroxybenzoic acid backbone with a methyl or ethyl ester group, dictates their physicochemical properties and, consequently, their biological activity. A recurring theme in the study of parabens is the principle of increasing activity with the lengthening of the alkyl chain. This guide will explore this structure-activity relationship in the context of antimicrobial efficacy, cytotoxicity, and endocrine-disrupting potential.

Antimicrobial Efficacy: A Head-to-Head Comparison

The primary function of methyl- and ethylparaben in formulations is to inhibit microbial growth. Their effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Mechanism of Antimicrobial Action: The antimicrobial action of parabens is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the disruption of membrane transport processes, altering the membrane potential and inhibiting electron transport.[1][2] Another theory suggests that parabens inhibit the synthesis of DNA and RNA, or key enzymes like ATPases and phosphotransferases in some bacterial species.[2] The increased lipophilicity of longer-chain parabens, such as ethylparaben, may facilitate their passage through the microbial cell membrane, allowing them to reach cytoplasmic targets in higher concentrations.